molecular formula C7H11NO B12827664 (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

(R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

Cat. No.: B12827664
M. Wt: 125.17 g/mol
InChI Key: QYYPYISHAUTXJE-ZCFIWIBFSA-N
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Description

®-1-(Pyrrolidin-2-yl)prop-2-en-1-one is a chiral compound that features a pyrrolidine ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the reaction of a pyrrolidine derivative with a propenone precursor. One common method includes the use of ®-N-Boc-3-pyrrolidinol as a starting material, which undergoes a series of reactions including protection, deprotection, and coupling reactions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propenone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

®-1-(Pyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • ®-N-Boc-3-pyrrolidinol
  • Pyrrolidin-3-ol
  • Benzyl 3-hydroxypyrrolidine-1-carboxylate

Comparison: Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]prop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m1/s1

InChI Key

QYYPYISHAUTXJE-ZCFIWIBFSA-N

Isomeric SMILES

C=CC(=O)[C@H]1CCCN1

Canonical SMILES

C=CC(=O)C1CCCN1

Origin of Product

United States

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